molecular formula C11H10ClNO2 B15208995 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 495417-33-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B15208995
CAS No.: 495417-33-9
M. Wt: 223.65 g/mol
InChI Key: PLNYBWKSBUSSHC-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a substituted isoxazole derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5, and a hydroxymethyl (-CH2OH) moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds known for their applications in medicinal chemistry, particularly as enzyme inhibitors and bioactive intermediates. The chlorine substituent at the ortho position of the phenyl ring enhances lipophilicity and may influence steric interactions in biological systems.

Properties

CAS No.

495417-33-9

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H10ClNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3

InChI Key

PLNYBWKSBUSSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the reaction of 2-chlorobenzyl alcohol with other reagents to form the desired product. One common method includes the use of gold catalysts such as HAuCl4 or AuCl3 at elevated temperatures (around 80°C) to facilitate the benzylation of o-xylene . Another approach involves the acetylation of 4-chlorobenzyl alcohol in the presence of catalytic amounts of cerium (IV) triflate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes substitution reactions under acidic or basic conditions. For example:

  • Tosylation : Treatment with tosyl chloride (TsCl) in pyridine converts the hydroxyl group into a tosylate (-CH₂OTs), enhancing leaving-group ability.

  • Halogenation : Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding chloride or bromide derivatives .

Example Reaction:

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol+SOCl2(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methyl chloride+HCl+SO2\text{this compound} + \text{SOCl}_2 \rightarrow \text{(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methyl chloride} + \text{HCl} + \text{SO}_2

Oxidation Reactions

The primary alcohol is oxidized to a carboxylic acid using strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Converts the hydroxymethyl group to a carboxylic acid (-COOH).

  • CrO₃ : Selective oxidation under controlled conditions yields the aldehyde intermediate .

Experimental Data:

ReagentProductYieldConditions
KMnO₄/H₂SO₄3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid75%Reflux, 6 h
PCC (Pyridinium chlorochromate)3-(2-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde62%DCM, rt, 4 h

Esterification and Ether Formation

The alcohol participates in condensation reactions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form esters .

  • Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

Example Pathway:

This compound+CH3COClEt3N(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methyl acetate\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methyl acetate}

Multicomponent Reactions (MCRs)

The isoxazole ring participates in cycloadditions and annulations:

  • Quinolinone Formation : Reacts with aldehydes and β-diketones under microwave irradiation to form fused heterocycles .

  • Spirocyclic Derivatives : Interaction with isocyanides and aldehydes yields spiro-indole derivatives .

Key Conditions:

  • Solvent: DMF or ethanol

  • Temperature: 80–100°C (conventional) vs. microwave (50–70°C)

  • Catalysts: K₂CO₃ or 18-crown-6

Acid Chloride Derivatization

The hydroxymethyl group is converted to an acid chloride for further functionalization:

  • Stepwise Synthesis :

    • Oxidation to carboxylic acid (KMnO₄/H₂SO₄) .

    • Treatment with oxalyl chloride (COCl)₂ to form the acid chloride .

Application:
The acid chloride intermediate couples with amines (e.g., piperazine derivatives) to form amides :

Acid Chloride+R-NH2Amide+HCl\text{Acid Chloride} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{HCl}

Mechanistic Insights

  • Hydroxymethyl Reactivity : The -CH₂OH group’s polarity facilitates nucleophilic attacks and oxidation.

  • Isoxazole Ring Effects : Electron-withdrawing substituents (Cl, methyl) stabilize the ring during electrophilic substitutions .

This compound’s versatility in forming esters, amides, and heterocyclic derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize solvent choice (DMF, ethanol) and catalyst optimization (K₂CO₃, microwave irradiation) to enhance yields .

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Type and Position
  • (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (): Replaces chlorine with fluorine at the para position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase electron-withdrawing effects compared to chlorine. Molecular weight: ~221.6 g/mol (vs. ~238.7 g/mol for the target compound).
  • [3-(2-Bromophenyl)isoxazol-5-yl]methanol (): Substitutes chlorine with bromine at the ortho position. However, it may also reduce solubility. Molecular weight: 254.08 g/mol .
Di-Substituted Phenyl Derivatives
  • [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol (): Features two chlorine atoms (positions 2 and 6) and an isopropyl group at position 3. The isopropyl group further elevates hydrophobicity (MW: 286.15 g/mol) .

Variations in the Isoxazole Substituents

Alkyl and Alkoxy Modifications
  • (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol (): Replaces chlorine with an ethoxy group (-OCH2CH3) at position 4 of the phenyl ring. The electron-donating ethoxy group increases electron density on the phenyl ring, which may alter π-π stacking interactions. This compound has a molecular weight of 233.26 g/mol .
Functional Group Transformations
  • Methyl 2-[[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino]benzoate (): The hydroxymethyl group is replaced by a carboxamide ester.
Table 1: Key Properties of Selected Analogs
Compound Molecular Weight (g/mol) Halogen/Substituent Key Functional Group Notable Properties
Target Compound ~238.7 2-Cl -CH2OH Moderate lipophilicity, H-bond donor
(3-(4-Fluorophenyl)-5-methyl-...) ~221.6 4-F -CH2OH Higher metabolic stability
[3-(2-Bromophenyl)-...]methanol 254.08 2-Br -CH2OH Enhanced hydrophobic interactions
[3-(2,6-Dichlorophenyl)-...]methanol 286.15 2,6-Cl -CH2OH High steric bulk, lipophilic
(3-(4-Ethoxyphenyl)-...)methanol 233.26 4-OCH2CH3 -CH2OH Electron-rich phenyl ring

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a member of the isoxazole family, which has garnered attention for its potential biological activities, including antibacterial, antiviral, and antitumor properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Isoxazole Ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, which enhances the compound's biological activity.
  • Hydroxymethyl Group : The presence of a hydroxymethyl group may contribute to its solubility and reactivity.

1. Antibacterial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5dE. coli0.5 µg/mL
5fStaphylococcus aureus0.75 µg/mL
5bPseudomonas aeruginosa1 µg/mL

These results indicate that modifications in the isoxazole structure can enhance antibacterial efficacy, making it a promising candidate for further development in antimicrobial therapies .

2. Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related compounds. The DPPH radical scavenging activity is a common assay used to evaluate antioxidant capacity.

Extract TypeIC50 (mg/mL)
Methanol Extract0.277
Chloroform Extract0.263

These values suggest that the compound may possess significant antioxidant properties, contributing to its overall biological profile .

3. Antitumor Activity

Preliminary studies have indicated that isoxazole derivatives can exhibit antitumor effects against various cancer cell lines. For example, certain compounds have shown cytotoxicity against HeLa and A549 cells with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various isoxazole derivatives, including the target compound:

  • Synthesis Methodology : Compounds were synthesized using multi-component reactions which included chlorophenyl and isoxazole moieties.
  • Biological Evaluation : The synthesized compounds were screened for their biological activities using standard assays for antibacterial and cytotoxic effects.

The results consistently show that structural modifications can lead to enhanced biological activity, particularly in terms of antibacterial and antitumor efficacy .

Q & A

Basic: What synthetic routes are recommended for (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves coupling reactions using ammonia in methanol and tetrahydrofuran (THF) at low temperatures (-60°C), followed by gradual warming to room temperature for 16 hours (e.g., as described for analogous isoxazole derivatives in ). Optimization strategies include:

  • Design of Experiments (DOE): Systematically varying solvent ratios (e.g., THF:methanol), ammonia concentration (15–22% w/v), and reaction time to maximize yield.
  • Purification: Use recrystallization in methanol with acetic acid to isolate the product ( ).
  • Yield Tracking: Monitor reaction progress via HPLC or TLC (Rf values in ethyl acetate/hexane systems).

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substitution patterns (e.g., 2-chlorophenyl and methyl groups) ( ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ≈ 223.03 g/mol for C11_{11}H9_9ClNO2_2).
  • X-ray Crystallography: Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar compounds ( ).

Advanced: How can computational tools like Multiwfn and AutoDock elucidate electronic properties and receptor interactions?

Answer:

  • Multiwfn ( ): Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic regions. For example, the hydroxymethyl group may act as a hydrogen-bond donor.
  • AutoDock ( ): Perform flexible docking studies with bacterial penicillin-binding proteins (PBPs) to predict binding modes, leveraging the compound’s structural similarity to Cloxacillin intermediates ( ).
  • Validation: Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50_{50} values.

Advanced: What methodologies analyze noncovalent interactions in molecular complexes?

Answer:

  • Noncovalent Interaction (NCI) Index ( ): Visualize van der Waals interactions and hydrogen bonds using reduced density gradient (RDG) isosurfaces.
  • Topological Analysis ( ): Calculate bond critical points (BCPs) for electron density (ρ) and Laplacian (∇²ρ) to quantify interaction strengths.
  • Case Study: Compare interactions of the hydroxymethyl group with water (solvent) vs. protein active sites.

Basic: What preliminary biological assays evaluate antimicrobial potential?

Answer:

  • Agar Dilution Assay: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, given structural ties to β-lactam intermediates ( ).
  • Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity (IC50_{50} > 100 µM preferred).
  • Enzyme Inhibition: Measure inhibition of PBP2a (a methicillin-resistance factor) via fluorescence-based assays.

Advanced: How to resolve discrepancies between computational binding predictions and bioactivity data?

Answer:

  • Multi-Method Docking: Compare AutoDock ( ) with Schrödinger’s Glide for consensus binding poses.
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD ≤ 2.0 Å).
  • Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD_D values).

Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Substituent Variation: Synthesize analogs with halogens (F, Br) or methyl groups at the 2-chlorophenyl position ().
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical groups (e.g., hydroxymethyl for H-bonding).
  • Bioisosteric Replacement: Replace isoxazole with oxadiazole ( ) and compare activity.

Basic: How to ensure purity and structural integrity during synthesis?

Answer:

  • Analytical Monitoring: HPLC (C18 column, acetonitrile/water gradient) to track purity (>97% by area).
  • Karl Fischer Titration: Ensure low water content (<0.1% w/w) in final product ( ).
  • Elemental Analysis: Confirm C/H/N ratios match theoretical values (e.g., C: 59.2%, H: 4.0%, N: 6.3%) ( ).

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